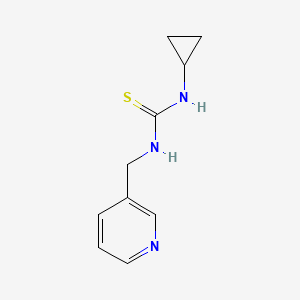

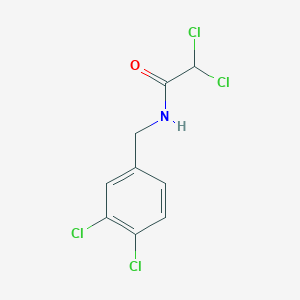

![molecular formula C16H14ClNO3 B5812196 methyl 4-chloro-3-[(phenylacetyl)amino]benzoate](/img/structure/B5812196.png)

methyl 4-chloro-3-[(phenylacetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoate, also known as Methylparaben, is a commonly used preservative in the cosmetic and pharmaceutical industries. It is an ester of p-hydroxybenzoic acid and methanol. Methylparaben is known for its broad-spectrum antimicrobial activity and is used to prevent the growth of bacteria, yeast, and mold in various products.

Mecanismo De Acción

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten exerts its antimicrobial activity by inhibiting the growth of microorganisms through disruption of their cell membranes. It also inhibits the activity of enzymes responsible for the breakdown of organic matter, thereby preventing the growth of microorganisms.

Biochemical and Physiological Effects

methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten has been shown to have estrogenic activity in vitro, which has raised concerns about its potential effects on human health. However, studies have shown that the levels of exposure to methylparaben in cosmetic and pharmaceutical products are too low to cause any adverse effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten is a widely used preservative in laboratory experiments due to its broad-spectrum antimicrobial activity and low toxicity. However, its use is limited in certain applications, such as in the culture of certain microorganisms that are sensitive to the preservative.

Direcciones Futuras

There are several areas of future research that could be explored in relation to methylparaben. These include:

1. The development of new methods for the synthesis of methylparaben that are more efficient and environmentally friendly.

2. The study of the degradation of methylparaben in the environment and its potential impact on ecosystems.

3. The investigation of the potential health effects of exposure to methylparaben, particularly in relation to its estrogenic activity.

4. The development of new preservatives that are more effective and have fewer potential health risks than methylparaben.

Conclusion

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoate, commonly known as methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten, is a widely used preservative in the cosmetic and pharmaceutical industries. It has broad-spectrum antimicrobial activity and is used to prevent the growth of bacteria, yeast, and mold in various products. While concerns have been raised about its potential health effects, studies have shown that the levels of exposure to methylparaben in cosmetic and pharmaceutical products are too low to cause any adverse effects. Future research should focus on the development of new methods for the synthesis of methylparaben, the study of its degradation in the environment, and the investigation of its potential health effects.

Métodos De Síntesis

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten can be synthesized through several methods, including esterification of p-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst or by reacting p-hydroxybenzoic acid with methyl chloride in the presence of a base catalyst. The latter method is preferred as it produces a higher yield of methylparaben.

Aplicaciones Científicas De Investigación

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten has been extensively studied for its antimicrobial properties and is commonly used as a preservative in various cosmetic and pharmaceutical products. It is also used as a standard reference material in analytical chemistry and is used as a model compound for studying the degradation of esters in the environment.

Propiedades

IUPAC Name |

methyl 4-chloro-3-[(2-phenylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-21-16(20)12-7-8-13(17)14(10-12)18-15(19)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGSAICBDDDUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,2-dihydro-5-acenaphthylenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5812118.png)

![4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one](/img/structure/B5812139.png)

![2-[(1-azepanylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5812184.png)

![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)

![ethyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5812209.png)

![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)